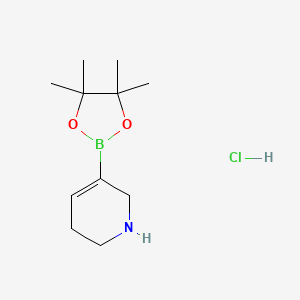

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules.

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivative Synthesis: The compound can be synthesized by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.

Hydrochloride Formation: The boronic acid derivative is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: The synthesis is typically carried out in a batch process where the reagents are added sequentially under controlled conditions to ensure high yield and purity.

Purification: The final product is purified using crystallization techniques to remove any impurities.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine oxide or reduction to form the corresponding pyridine.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., water/ethanol mixture).

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.

Oxidation: Pyridine N-oxide.

Reduction: 1,2,3,6-tetrahydropyridine.

科学研究应用

Chemistry: The compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials due to its ability to form carbon-carbon bonds efficiently. Biology: It is used in the development of bioactive molecules and probes for biological studies. Medicine: The compound's derivatives are explored for their potential therapeutic effects in various diseases. Industry: It is employed in the production of fine chemicals and materials with specific properties.

作用机制

The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to the palladium center, followed by transmetalation with the boronic acid derivative, and finally reductive elimination to form the carbon-carbon bond.

Molecular Targets and Pathways Involved:

Palladium Catalyst: The palladium center acts as the active site for the cross-coupling reaction.

Transmetalation: The transfer of the organic group from boron to palladium is a critical step in the mechanism.

相似化合物的比较

Boronic Acids: Other boronic acids such as phenylboronic acid and vinylboronic acid.

Pyridine Derivatives: Other pyridine derivatives like 2-aminopyridine and 3-bromopyridine.

Uniqueness:

Suzuki-Miyaura Cross-Coupling Efficiency: This compound is particularly efficient in Suzuki-Miyaura cross-coupling reactions compared to other boronic acids.

Versatility: Its ability to form various biaryl and styrene derivatives makes it a versatile reagent in organic synthesis.

生物活性

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS Number: 286961-14-6) is a derivative of tetrahydropyridine that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H17BNO2 |

| Molecular Weight | 244.10 g/mol |

| CAS Number | 286961-14-6 |

| Appearance | White to off-white powder |

| Purity | ≥98% |

The biological activity of this compound can be attributed to its structural features. The presence of the tetramethyl dioxaborolane moiety enhances its stability and solubility in biological systems. The tetrahydropyridine structure is known for its ability to interact with various biological targets:

- Neurotransmitter Receptors : Tetrahydropyridines have been studied for their interaction with dopamine receptors. Research indicates that certain derivatives can act as agonists or antagonists at these sites, potentially influencing neurochemical pathways involved in mood and cognition .

- Antioxidant Activity : Compounds featuring tetrahydropyridine structures have shown antioxidant properties, which can protect cells from oxidative stress—a factor implicated in neurodegenerative diseases .

- Chelation Properties : The dioxaborolane group may contribute to chelation capabilities that protect against metal-induced toxicity in neuronal cells. This is particularly relevant in conditions characterized by iron overload or oxidative stress .

1. Neuroprotective Effects

A study investigated the neuroprotective effects of similar tetrahydropyridine derivatives against neurotoxic agents such as 6-hydroxydopamine (6-OHDA) and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Results indicated that these compounds could significantly reduce cell death and improve cellular viability in differentiated PC12 cells exposed to these neurotoxins .

2. Antimicrobial Activity

Tetrahydropyridine derivatives have also been evaluated for their antimicrobial properties. In vitro assays demonstrated that certain compounds exhibited significant activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Tetrahydropyridine as Antipsychotic Agents

Research highlighted the use of tetrahydropyridine derivatives as dopamine D2 receptor agonists in treating schizophrenia and other psychiatric disorders. For instance, compounds structurally related to this class have been used as sedatives and antiemetics .

Case Study 2: Antioxidant Mechanisms

In a comparative study on various iron-chelating agents, tetrahydropyridine derivatives showed promising results in protecting neuronal cells from oxidative damage induced by catecholamines. The mechanisms involved include reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BNO2.ClH/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9;/h6,13H,5,7-8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOASRMYNVMSVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。